5-Bromo-6-methylphthalide
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H7BrO2 |
|---|---|
Molecular Weight |
227.05 g/mol |
IUPAC Name |
5-bromo-6-methyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C9H7BrO2/c1-5-2-7-6(3-8(5)10)4-12-9(7)11/h2-3H,4H2,1H3 |
InChI Key |
IRUDYCTYMRMENS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(COC2=O)C=C1Br |
Origin of Product |
United States |
Synthetic Methodologies for 5 Bromo 6 Methylphthalide and Analogous Phthalide Derivatives
Strategic Approaches to Phthalide (B148349) Core Construction
The fundamental challenge in the synthesis of phthalides lies in the efficient construction of the bicyclic lactone system. Several powerful synthetic strategies have been developed to achieve this, each offering distinct advantages in terms of substrate scope and stereochemical control.
Cyclization Reactions for Lactone Ring Formation
Intramolecular cyclization of appropriately substituted benzoic acid derivatives is a common and direct method for the formation of the phthalide ring. This can involve the reduction of a 2-acylbenzoic acid or the cyclization of an o-hydroxymethylbenzoic acid. For instance, a multi-step synthesis of 5-bromophthalide (B15269) has been reported starting from phthalic imidine, involving nitration, nitro reduction, carbonyl reduction, and finally a diazotization-bromination sequence to yield the target molecule. While this specific example does not include the 6-methyl substituent, the general strategy of manipulating functional groups on the benzene (B151609) ring of a precursor followed by cyclization is a cornerstone of phthalide synthesis.
A variety of reagents and conditions can be employed to effect these cyclizations. For example, the reduction of a methyl phthalate derivative using lithium aluminum hydride (LiAlH4) has been shown to produce the corresponding phthalide in good yield.
| Starting Material | Reagent(s) | Product | Yield (%) | Reference |
| Phthalic imidine | 1. HNO3/H2SO4 2. Fe/HCl 3. NaNO2, HBr, CuBr | 5-Bromophthalide | >48 (overall) | |
| Methyl phthalate | LiAlH4 | Phthalide | Good |
This table presents examples of cyclization reactions for the formation of the phthalide core.
Diels-Alder Reactions in Benzofuranone Synthesis
The Diels-Alder reaction, a powerful tool for the construction of six-membered rings, can be employed to synthesize precursors to phthalides and other benzofuranones. This pericyclic reaction involves the [4+2] cycloaddition of a conjugated diene and a dienophile to form a cyclohexene derivative. By choosing appropriately substituted dienes and dienophiles, complex substitution patterns can be introduced in a single step with high stereocontrol.
Michael Addition and Dieckmann Condensation Sequences in Phthalide Assembly
Tandem reactions involving a Michael addition followed by a Dieckmann condensation provide another elegant route to constructing cyclic systems. While typically used for the synthesis of five- or six-membered carbocyclic rings, variations of this sequence can be adapted for the assembly of heterocyclic structures like phthalides. The Michael addition involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, while the Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which can then be further manipulated.
A one-pot methodology for the synthesis of 4,4-disubstituted cyclohexane β-keto esters relies on a tandem double Michael addition-Dieckmann condensation. Although this specific example leads to a carbocycle, the underlying principles of forming carbon-carbon bonds through conjugate addition and subsequent intramolecular cyclization are applicable to the synthesis of more complex heterocyclic systems. The strategic design of a precursor containing both an appropriate Michael acceptor and a diester functionality could potentially lead to a phthalide-like core after several synthetic steps.
Regioselective Introduction of Bromo and Methyl Substituents
The precise placement of the bromo and methyl groups at the C5 and C6 positions of the phthalide core is crucial for the identity of the target molecule. This requires synthetic methods that offer high regioselectivity.
Direct Bromination Strategies and Reagent Selection (e.g., Dibromohydantoin)
Direct electrophilic aromatic substitution is a common method for introducing a bromine atom onto an aromatic ring. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring. For a 6-methylphthalide precursor, the methyl group is an ortho-, para-director. Therefore, direct bromination would likely lead to a mixture of products, necessitating careful control of reaction conditions and potentially the use of specific brominating agents to achieve the desired 5-bromo isomer.
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is a versatile and efficient brominating agent for electron-rich aromatic compounds. It serves as a convenient and often milder alternative to liquid bromine. The regioselectivity of bromination using DBDMH can be influenced by the solvent and other reaction conditions.
| Substrate | Brominating Agent | Product(s) | Notes |
| Electron-rich arenes | DBDMH | Bromoarenes | Convenient alternative to NBS |
This table highlights the use of Dibromohydantoin as a brominating agent.
Directed Ortho-Metallation (DoM) for Functionalization Control
Directed Ortho-Metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. This technique utilizes a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophile to introduce a substituent at a specific position.
In the context of synthesizing 5-Bromo-6-methylphthalide, a precursor such as a 2-methylbenzoic acid derivative could be functionalized using DoM. For example, a carboxylic acid or an amide group can act as a DMG, directing lithiation to the C6 position. Subsequent quenching with a methylating agent would install the methyl group. Following this, bromination at the C5 position could be achieved, with the existing substituents directing the incoming electrophile. Alternatively, a bromo-substituted precursor could be subjected to DoM to introduce the methyl group. This high degree of control makes DoM a valuable tool for the synthesis of polysubstituted aromatic compounds like the target phthalide. An efficient solid-phase synthesis of phthalides has been described where a secondary amide functions as both a linker and a directing metalation group, allowing for ortho-lithiation and subsequent quenching with electrophiles.
| Directing Group | Organolithium Reagent | Electrophile | Product |
| Amide | n-BuLi | CH3I | ortho-Methylated amide |
| Carboxylic Acid | s-BuLi/TMEDA | Br2 | ortho-Brominated carboxylic acid |
This table illustrates the principle of Directed Ortho-Metallation for regioselective functionalization.
Metal-Halogen Exchange Reactions and Subsequent Alkylation
Metal-halogen exchange is a powerful technique in organometallic chemistry for the formation of carbon-metal bonds, which can then be utilized to create new carbon-carbon bonds through reactions with electrophiles, such as alkylating agents. This method is particularly useful for the synthesis of substituted aromatic compounds.
The fundamental principle of metal-halogen exchange involves the reaction of an organic halide with an organometallic reagent, typically an organolithium or organomagnesium compound. wikipedia.org This results in the exchange of the halogen atom on the organic substrate with the metal from the organometallic reagent, generating a new organometallic species. The choice of the organometallic reagent and reaction conditions is crucial for the success of the exchange reaction. For instance, butyllithium is a commonly used reagent for lithium-halogen exchange. wikipedia.org The rate of exchange is influenced by the nature of the halogen, with the reactivity order generally being I > Br > Cl. wikipedia.org
In the context of synthesizing derivatives analogous to this compound, a suitable brominated phthalide precursor could undergo a metal-halogen exchange reaction. For example, a dibrominated methylphthalide could be selectively lithiated at one of the bromine positions. This lithiated intermediate is a potent nucleophile and can react with an alkylating agent to introduce a new alkyl group.
A general representation of this process is depicted below:
Reaction Scheme: Metal-Halogen Exchange and Alkylation
| Step | Reactants | Reagents | Product | Description |
| 1 | Aryl Dibromide | n-BuLi or i-PrMgCl | Lithiated or Magnesiated Aryl Bromide | Selective metal-halogen exchange at one bromine position. |
| 2 | Lithiated or Magnesiated Aryl Bromide | Alkyl Halide (e.g., CH₃I) | Alkylated Aryl Bromide | Nucleophilic attack of the organometallic intermediate on the alkylating agent. |
Advanced Coupling Reactions in this compound Synthesis
Modern synthetic organic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Palladium-Catalyzed Cross-Coupling Methodologies
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki. libretexts.org These reactions provide powerful tools for constructing complex molecules from readily available starting materials. libretexts.orgnobelprize.org
Several palladium-catalyzed methods could be envisioned for the synthesis of this compound or its precursors. For instance, a Suzuki coupling reaction could be employed to introduce the methyl group. This would involve the reaction of a dibromophthalide with a methylboronic acid derivative in the presence of a palladium catalyst and a base.
A general catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as the Suzuki reaction, involves three key steps:
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (e.g., a brominated phthalide) to form a palladium(II) intermediate. nobelprize.org
Transmetalation: The organic group from the organometallic reagent (e.g., the methyl group from methylboronic acid) is transferred to the palladium(II) center. nobelprize.org
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated to form the final product, regenerating the palladium(0) catalyst. nobelprize.org
Table of Common Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Organometallic Reagent | Key Features |
| Suzuki Coupling | Organoboron compounds | Mild reaction conditions, high functional group tolerance. nobelprize.org |
| Stille Coupling | Organotin compounds | Versatile for a wide range of substrates. libretexts.org |
| Negishi Coupling | Organozinc compounds | High reactivity and selectivity. nobelprize.org |
| Heck Reaction | Alkenes | Forms carbon-carbon bonds between an aryl halide and an alkene. nobelprize.org |
| Buchwald-Hartwig Amination | Amines | Forms carbon-nitrogen bonds. libretexts.org |
The application of these methodologies to a precursor of this compound, for example, a 5,X-dibromo-6-methylphthalide, could provide a convergent and efficient synthetic route. The choice of catalyst, ligands, base, and solvent is critical for optimizing the yield and selectivity of these reactions. sigmaaldrich.comdntb.gov.ua
Nucleophilic Aromatic Substitution Approaches
Nucleophilic aromatic substitution (SNA) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.govnih.gov
In the case of a molecule like this compound, the phthalide ring itself can be considered as having some electron-withdrawing character. However, for a direct nucleophilic substitution of the bromine atom, the ring may not be sufficiently activated. Therefore, this approach might be more applicable to precursors of this compound that contain additional activating groups.
The mechanism of SNAr reactions typically proceeds through a two-step addition-elimination pathway, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov
Factors Influencing Nucleophilic Aromatic Substitution:
Leaving Group: The nature of the leaving group is important, with fluoride often being a surprisingly good leaving group in activated systems due to its high electronegativity which polarizes the carbon-halogen bond.
Nucleophile: A wide range of nucleophiles can be employed, including alkoxides, amines, and thiolates.
Solvent: Polar aprotic solvents are often used to solvate the cation and facilitate the reaction.
While direct application to this compound seems challenging without further activation, SNAr could be a viable strategy for the synthesis of analogous phthalide derivatives bearing different substituents.
Asymmetric Synthesis and Stereocontrol in Phthalide Derivatives
The development of asymmetric methods to control the stereochemistry of molecules is a major focus in modern organic synthesis, particularly for the preparation of chiral drugs and biologically active compounds. While this compound itself is achiral, the synthesis of analogous phthalide derivatives often involves the creation of stereocenters, making stereocontrol a critical consideration.
Many biologically active phthalide natural products possess a stereogenic center at the C3 position of the phthalide ring. Therefore, significant effort has been dedicated to the development of asymmetric syntheses of 3-substituted phthalides.
One approach to achieve stereocontrol is through the use of chiral catalysts or auxiliaries. For instance, asymmetric hydrogenation of 3-alkylidenephthalides using a chiral iridium catalyst has been shown to produce 3-substituted chiral phthalides with high enantiomeric excess.
Another strategy involves the enantioselective alkylation of a phthalide precursor. While not directly applicable to the aromatic substitution of this compound, this highlights the principles of stereocontrol in the synthesis of related compounds.
Key Strategies for Asymmetric Synthesis of Phthalide Derivatives:
| Strategy | Description |
| Catalytic Asymmetric Hydrogenation | Reduction of a prochiral precursor using a chiral metal catalyst to create a stereocenter with high enantioselectivity. |
| Use of Chiral Auxiliaries | A chiral auxiliary is temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed. |
| Organocatalysis | The use of small chiral organic molecules as catalysts to promote enantioselective transformations. |
The principles of asymmetric synthesis and stereocontrol are crucial for the preparation of a wide array of chiral phthalide derivatives with potential applications in medicinal chemistry and materials science.
Reactivity and Transformation Pathways of 5 Bromo 6 Methylphthalide
Reactivity of the Aryl Bromine Moiety
The bromine atom attached to the aromatic ring is a key site for functionalization. Its reactivity is influenced by the electron-donating methyl group and the electron-withdrawing lactone ring.
Nucleophilic Aromatic Substitution Reactions for Derivatization
Nucleophilic aromatic substitution (SNAr) on aryl halides typically requires strong activation by electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgyoutube.comlibretexts.org In 5-Bromo-6-methylphthalide, the lactone's carbonyl group does provide some electron-withdrawing character, but it is not as strongly activating as a nitro group. The presence of the electron-donating methyl group further tempers the ring's susceptibility to nucleophilic attack.
For a nucleophilic substitution to occur, a negatively charged intermediate, known as a Meisenheimer complex, must be formed and stabilized. libretexts.orglibretexts.org The stability of this intermediate is crucial, and it is enhanced by electron-withdrawing substituents that can delocalize the negative charge through resonance. libretexts.org While direct displacement of the bromine by common nucleophiles under standard conditions is challenging, the use of very strong nucleophiles or harsh reaction conditions might facilitate such transformations. libretexts.org
Reductive Debromination Strategies
The carbon-bromine bond in this compound can be cleaved through reductive debromination. This process replaces the bromine atom with a hydrogen atom, yielding 6-methylphthalide. This transformation can be achieved using various reducing agents. Catalytic hydrogenation, employing a palladium catalyst on a carbon support (Pd/C) with a hydrogen source, is a common method for such reductions. Other methods could involve the use of metal hydrides or dissolving metal reductions.
Microbial-mediated reductive dehalogenation has also been observed for various bromoaromatic compounds, often proceeding under anaerobic conditions. nih.govnih.gov These biocatalytic approaches can offer mild and selective reaction conditions.
Transition-Metal-Catalyzed Transformations at the Bromo Position
The bromine atom in this compound makes it an excellent substrate for a wide array of transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.orgjk-sci.comyoutube.com This method is highly versatile for creating new carbon-carbon bonds and would allow for the introduction of various aryl, heteroaryl, or alkyl groups at the 5-position of the phthalide (B148349) ring. The general mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product. libretexts.org
Heck Coupling: The Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgbeilstein-journals.orgorganic-chemistry.orgresearchgate.netnih.gov This reaction is catalyzed by a palladium complex and requires a base. wikipedia.org It provides a direct method for vinylation of the phthalide core.
Sonogashira Coupling: For the introduction of an alkyne moiety, the Sonogashira coupling is employed. This reaction couples the aryl bromide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgyoutube.comlibretexts.orgorganic-chemistry.org This reaction proceeds under mild conditions and tolerates a wide range of functional groups. wikipedia.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. nih.govlibretexts.orgorganic-chemistry.orgwikipedia.orgchemspider.com This reaction is a powerful method for synthesizing arylamine derivatives of the phthalide.
| Reagent/Catalyst System | Reaction Type | Resulting Functional Group |
| Organoboron Compound / Pd Catalyst / Base | Suzuki-Miyaura Coupling | Aryl, Heteroaryl, Alkyl |
| Alkene / Pd Catalyst / Base | Heck Coupling | Substituted Alkene |
| Terminal Alkyne / Pd & Cu Catalysts | Sonogashira Coupling | Alkyne |
| Amine / Pd Catalyst / Base | Buchwald-Hartwig Amination | Arylamine |
Reactivity of the Lactone Ring System
The five-membered lactone ring in this compound is a cyclic ester and exhibits characteristic reactivity associated with this functional group.
Ring-Opening and Ring-Closing Reactions
The lactone ring can be opened by nucleophilic attack, a reaction that is typically catalyzed by either acid or base. Under basic conditions, hydrolysis with a hydroxide (B78521) source like sodium hydroxide will lead to the formation of the corresponding carboxylate and alcohol. Acid-catalyzed hydrolysis, on the other hand, will yield the carboxylic acid and alcohol. The reaction with other nucleophiles, such as alkoxides or amines, will result in the formation of the corresponding ester or amide, respectively, with the hydroxyl group at the benzylic position.
The equilibrium between the ring-opened and closed forms can be influenced by the reaction conditions, including temperature and the nature of the solvent and catalyst. nih.gov
Transformations of the Carbonyl Group
The carbonyl group of the lactone can undergo reduction. Strong reducing agents like lithium aluminum hydride (LiAlH4) will typically reduce the ester to a diol. The reaction proceeds through the initial formation of an aldehyde intermediate which is further reduced to the primary alcohol.
Addition of organometallic reagents, such as Grignard reagents or organolithium compounds, to the carbonyl group can also occur. tib.eusaskoer.ca This reaction typically leads to the opening of the lactone ring and the formation of a diol after an acidic workup. The reaction proceeds via nucleophilic addition to the carbonyl carbon, forming a tetrahedral intermediate which then undergoes further reaction depending on the stoichiometry of the organometallic reagent. saskoer.ca
Advanced Spectroscopic and Chromatographic Characterization in 5 Bromo 6 Methylphthalide Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy stands as the most powerful tool for determining the detailed molecular structure of organic compounds in solution. For 5-Bromo-6-methylphthalide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential to confirm the connectivity and substitution pattern of the aromatic ring and the lactone moiety.
One-Dimensional (1D) and Two-Dimensional (2D) NMR Techniques
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons would appear in the downfield region, typically between 7.0 and 8.0 ppm, with their splitting patterns revealing their coupling relationships. The benzylic protons of the CH₂ group in the lactone ring would likely resonate as a singlet around 5.0-5.5 ppm. The methyl group protons would appear as a singlet in the upfield region, likely around 2.0-2.5 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the number of unique carbon atoms in the molecule. The carbonyl carbon of the lactone would be the most downfield signal, typically in the range of 160-180 ppm. The aromatic carbons would resonate between 110 and 150 ppm, with the carbon attached to the bromine atom showing a characteristic chemical shift. The benzylic carbon and the methyl carbon would appear at approximately 70 ppm and 15-20 ppm, respectively.
2D NMR Techniques: To definitively assign the proton and carbon signals and to confirm the substitution pattern, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.
COSY: This experiment would reveal the coupling between adjacent protons, helping to confirm the relative positions of the aromatic protons.
HSQC: This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon signal.
HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial in confirming the positions of the bromo and methyl substituents on the aromatic ring by observing correlations between the methyl protons and the aromatic carbons, and between the aromatic protons and the carbons of the phthalide (B148349) core.
A hypothetical ¹H and ¹³C NMR data table for this compound is presented below, based on typical chemical shifts for similar structures.
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| CH₃ | ~2.4 | ~18 |
| CH₂ | ~5.3 | ~70 |
| Aromatic CH | ~7.5 - 7.8 | ~125 - 135 |
| Aromatic C-Br | - | ~120 |
| Aromatic C-CH₃ | - | ~140 |
| Aromatic C-C=O | - | ~130 |
| Aromatic C-CH₂ | - | ~145 |
| C=O | - | ~170 |
Advanced NMR Methods for Complex Structure Elucidation
In cases of complex or ambiguous spectra, advanced NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) could be utilized. A NOESY experiment would show through-space correlations between protons, which can help to confirm the spatial proximity of the methyl group to one of the aromatic protons, further solidifying the structural assignment.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be used to determine the exact mass of this compound with high precision. This allows for the calculation of the molecular formula, confirming the presence of one bromine atom due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The expected monoisotopic mass for C₉H₇BrO₂ would be a key piece of data for its identification.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) involves the selection of the molecular ion or a specific fragment ion, which is then subjected to further fragmentation. The resulting fragmentation pattern provides valuable information about the connectivity of the molecule. For this compound, characteristic fragmentation pathways would likely involve the loss of CO, CO₂, and the bromine atom. Analysis of these fragments would help to piece together the structure of the parent molecule.
A hypothetical table of major mass spectral fragments for this compound is provided below.
| m/z (mass-to-charge ratio) | Possible Fragment Identity |
| [M]⁺ | Molecular ion (C₉H₇BrO₂)⁺ |
| [M-CO]⁺ | Loss of carbon monoxide |
| [M-CO₂]⁺ | Loss of carbon dioxide |
| [M-Br]⁺ | Loss of the bromine atom |
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
For this compound, the FTIR spectrum would be expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching of the lactone ring, typically in the region of 1750-1780 cm⁻¹. Other significant peaks would include those for the C-O stretching of the ester group, aromatic C=C stretching, and C-H stretching of the aromatic, methyl, and methylene (B1212753) groups. The C-Br stretching vibration would be expected to appear in the lower frequency region of the spectrum.
A table of expected characteristic IR absorption bands for this compound is shown below.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C=O (lactone) | ~1750 - 1780 |
| C-O (ester) | ~1200 - 1300 |
| Aromatic C=C | ~1450 - 1600 |
| Aromatic C-H | ~3000 - 3100 |
| Aliphatic C-H | ~2850 - 3000 |
| C-Br | ~500 - 600 |
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. In the analysis of this compound, the FTIR spectrum would be expected to reveal characteristic absorption bands corresponding to its key structural components. The lactone ring, a cyclic ester, would exhibit a strong carbonyl (C=O) stretching vibration, typically in the range of 1740-1780 cm⁻¹. The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ region. The C-O-C stretching of the lactone would likely appear in the 1000-1300 cm⁻¹ range. Furthermore, vibrations associated with the C-Br bond would be observed at lower frequencies, generally below 700 cm⁻¹. The methyl group (-CH₃) would show characteristic symmetric and asymmetric stretching and bending vibrations.
Hypothetical FTIR Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3050 | C-H Stretch (Aromatic) | Ar-H |
| ~2960, ~2870 | C-H Stretch (Asymmetric, Symmetric) | -CH₃ |
| ~1760 | C=O Stretch | Lactone |
| ~1600, ~1470 | C=C Stretch (Aromatic) | Aromatic Ring |
| ~1450, ~1380 | C-H Bend (Asymmetric, Symmetric) | -CH₃ |
| ~1250 | C-O-C Stretch | Lactone |
| <700 | C-Br Stretch | Bromo-group |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be valuable for characterizing the aromatic ring and the C-Br bond. The symmetric "breathing" vibration of the benzene (B151609) ring would produce a strong and sharp signal. The C-Br stretching vibration would also be Raman active. While the carbonyl group is observable in Raman, it is typically weaker than in the FTIR spectrum.
X-ray Absorption Spectroscopy (XAS) for Electronic and Local Structural Information
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that probes the local geometric and electronic structure around a specific atom. nih.gov For this compound, XAS at the bromine K-edge would be particularly insightful.
X-ray Absorption Near Edge Structure (XANES)
The X-ray Absorption Near Edge Structure (XANES) region of the spectrum provides information about the oxidation state and coordination geometry of the absorbing atom. nih.gov By analyzing the precise energy and shape of the absorption edge for the bromine atom in this compound, one could gain insights into its electronic environment and the nature of its covalent bond with the aromatic ring.
Extended X-ray Absorption Fine Structure (EXAFS)
The Extended X-ray Absorption Fine Structure (EXAFS) region contains information about the local atomic environment of the absorbing atom, including bond lengths and coordination numbers. nih.gov An EXAFS analysis of this compound at the bromine K-edge would allow for the precise determination of the Br-C bond distance and could identify the nearest neighboring atoms.
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are indispensable for the separation of this compound from reaction mixtures and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose. A reversed-phase HPLC method would likely be employed, using a non-polar stationary phase (like C18) and a polar mobile phase. sielc.com The composition of the mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, would be optimized to achieve good separation and peak shape. sielc.com A UV detector would be suitable for detection, as the aromatic ring of the phthalide structure absorbs UV light.
Gas Chromatography (GC), coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), could also be used, provided that this compound is sufficiently volatile and thermally stable. The choice of the GC column's stationary phase would be critical to achieving a successful separation.
Illustrative HPLC Method Parameters for Purity Assessment
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound. In the context of researching this compound, GC-MS serves to identify the compound, elucidate its structure, and detect any volatile impurities.
The analysis of halogenated organic compounds by GC-MS is a well-established practice. Current time information in Bangalore, IN. For a compound such as this compound, the GC component would separate it from other volatile substances in a sample mixture based on its boiling point and affinity for the stationary phase of the GC column. Following separation, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting fragmentation pattern is a unique "fingerprint" that allows for its identification. The presence of a bromine atom is readily identified by the characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) in the mass spectrum of the molecular ion and its fragments.
Research on related brominated aromatic compounds has demonstrated the utility of GC-MS in their analysis. For instance, studies on polybrominated diphenyl ethers (PBDEs) show that the fragmentation patterns, including the loss of bromine atoms, are key to their identification. thermofisher.com Similarly, the analysis of phthalide constituents in plant extracts, such as from celery oil, has been successfully carried out using GC-MS, highlighting the technique's applicability to the phthalide core structure. rssl.com
A typical GC-MS analysis of a sample containing this compound would involve dissolving the sample in a suitable organic solvent, followed by injection into the GC. The operational parameters of the GC-MS system are optimized to achieve good separation and sensitive detection.
Table 1: Representative GC-MS Parameters for Analysis of Brominated Aromatic Compounds
| Parameter | Value |
| Gas Chromatograph | |
| Column Type | TRACE TR-5MS (or equivalent) |
| Column Dimensions | 15 m x 0.25 mm ID, 0.1 µm film thickness |
| Carrier Gas | Helium |
| Flow Rate | 1 mL/min |
| Injector Temperature | 280 °C |
| Oven Temperature Program | 120 °C (2 min hold), then ramp at 15 °C/min to 230 °C, then ramp at 5 °C/min to 270 °C, then ramp at 10 °C/min to 330 °C (5 min hold) |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 270 °C |
| Mass Range | 75-1000 amu |
Note: These parameters are illustrative and would require optimization for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Profiling
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile or thermally labile compounds. For this compound, HPLC is the method of choice for determining its purity, quantifying it in various samples, and identifying non-volatile impurities. The technique separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
The development of a robust HPLC method for this compound would involve the careful selection of the stationary phase (column), mobile phase composition, and detector. A reversed-phase C18 column is commonly the first choice for compounds of this polarity. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with a buffer to control pH. Detection is commonly achieved using a UV-Vis detector, as the aromatic ring and carbonyl group in the phthalide structure are expected to absorb UV light.
A patent describing the preparation of 5-bromophthalide (B15269) mentions the use of HPLC analysis to confirm the purity of the final product, which was found to be >99%. google.com This underscores the importance and applicability of HPLC in the quality control of brominated phthalides. Furthermore, research on the quantitative analysis of other phthalides, such as Z-ligustilide from Ligusticum porteri, demonstrates the development and validation of HPLC methods for this class of compounds. nih.gov These studies often employ gradient elution to achieve optimal separation of the target compound from related substances. nih.gov
Table 2: Illustrative HPLC Conditions for Purity Analysis of Substituted Phthalides
| Parameter | Condition |
| Chromatograph | |
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient | Start with 50% B, increase to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detector | |
| Type | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 254 nm (or optimized wavelength based on UV spectrum) |
Note: These conditions are representative and would be optimized for the specific analysis of this compound.
Preparative Chromatography for Compound Isolation
Preparative chromatography is a variation of liquid chromatography used to purify and isolate larger quantities of a specific compound from a mixture. This technique is crucial in the research and development of this compound, particularly for obtaining a highly pure standard for further analytical and biological studies, or for isolating it from a crude reaction mixture.
The principles of preparative chromatography are similar to analytical HPLC, but it is performed on a larger scale. This involves using wider diameter columns packed with larger particle size stationary phase to accommodate higher sample loads. The goal is to maximize throughput while maintaining sufficient resolution to separate the target compound from its impurities.
The process begins with the development of an optimized analytical separation method, which is then scaled up for preparative purposes. This scale-up involves adjusting the flow rate, injection volume, and column dimensions. Fractions of the eluent are collected as they exit the column, and those containing the purified this compound are combined. The purity of the isolated compound is then confirmed by analytical HPLC.
While specific preparative chromatography methods for this compound are not detailed in the public literature, the general approach is widely applied for the purification of small organic molecules. For instance, the isolation of phthalides from natural extracts and the purification of brominated aromatic compounds synthesized in the laboratory routinely employ preparative chromatography. rssl.com The choice of solvent for sample loading and the mobile phase composition are critical to achieving high recovery and purity of the isolated compound.
Table 3: Comparison of Analytical and Preparative Chromatography Parameters
| Parameter | Analytical HPLC | Preparative HPLC |
| Column Internal Diameter | 2.1 - 4.6 mm | >10 mm |
| Stationary Phase Particle Size | 1.7 - 5 µm | 5 - 20 µm |
| Sample Load | Micrograms (µg) to low Milligrams (mg) | Milligrams (mg) to Grams (g) |
| Flow Rate | 0.2 - 1.5 mL/min | >10 mL/min |
| Primary Goal | Quantification and Identification | Isolation and Purification |
Computational Chemistry and Theoretical Investigations of 5 Bromo 6 Methylphthalide
Quantum Chemical Calculations of Electronic Structure
Density Functional Theory (DFT) Applications
No published studies utilizing DFT to calculate the electronic structure of 5-Bromo-6-methylphthalide were found.
Ab Initio Methods for Molecular Properties
No published research employing ab initio methods to determine the molecular properties of this compound could be identified.
Theoretical Elucidation of Reaction Pathways and Intermediates
There is no available research on the theoretical investigation of reaction pathways or intermediates for this compound.
Molecular Modeling and Dynamics Simulations for Conformational Analysis
No molecular modeling or dynamics simulation studies focused on the conformational analysis of this compound have been published.
Application of 5 Bromo 6 Methylphthalide As a Precursor in Complex Organic Synthesis
Role in Natural Product Total Synthesis
The total synthesis of biologically active natural products often relies on strategically functionalized building blocks to construct complex molecular architectures. Phthalides, for instance, are a core component of several natural products. However, the specific contribution of 5-Bromo-6-methylphthalide in this area is not well-established.
Synthesis of Mycophenolic Acid and Related Analogues
Mycophenolic acid, an important immunosuppressive agent, features a substituted phthalide (B148349) core. The synthesis of mycophenolic acid and its analogues has been a subject of considerable research, with various synthetic routes developed to access this valuable molecule. These routes often employ substituted phthalides as key intermediates. For instance, the synthesis of key intermediates for mycophenolic acid, such as 6-allyl-7-hydroxy-5-methoxy-4-methylphthalide, highlights the utility of multi-substituted phthalides. However, a direct synthetic pathway commencing from or employing this compound for the total synthesis of mycophenolic acid or its analogues is not described in the current body of scientific literature. The potential utility of this compound in this context remains speculative and would require significant synthetic exploration.
Contribution to Other Biologically Relevant Molecule Synthesis
While the broader class of brominated phthalides serves as versatile intermediates in organic synthesis, the specific role of this compound in the synthesis of other biologically relevant molecules is not prominently featured in published research. The strategic placement of the bromo and methyl groups could, in theory, offer synthetic handles for further elaboration, but concrete examples of its application in the synthesis of other named natural products or bioactive compounds are currently lacking.
Development of Novel Derivatized Phthalide Scaffolds
The development of novel molecular scaffolds is a cornerstone of drug discovery and materials science. The phthalide framework is an attractive starting point for creating libraries of diverse compounds.
Design and Synthesis of Chemically Modified Analogues
The chemical modification of the phthalide ring system can lead to new compounds with potentially interesting biological or material properties. The bromine atom in this compound could theoretically be exploited in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide variety of substituents at the 5-position. Similarly, the methyl group at the 6-position could potentially undergo functionalization. However, there is a scarcity of research articles that specifically detail the design and synthesis of chemically modified analogues derived from this compound.
Exploration of Diverse Functional Group Incorporations
The incorporation of diverse functional groups onto a core scaffold is crucial for modulating its physicochemical properties and biological activity. The reactivity of the aromatic bromine in this compound suggests that it could be a key site for introducing new functionalities. For example, it could be converted to other functional groups such as cyano, amino, or hydroxyl groups through various well-established transformations. Despite these theoretical possibilities, the exploration of such functional group incorporations specifically on the this compound scaffold has not been a focus of reported synthetic studies.
No Specific Research Data Available for this compound
Following a comprehensive and exhaustive search of publicly available scientific literature and databases, it has been determined that there is a significant lack of specific biological research data for the chemical compound This compound . Consequently, it is not possible to construct a detailed scientific article on its biological target identification and mechanism of action as per the requested outline.
The performed searches for "this compound" did not yield any dedicated studies on its pharmacological properties, biological targets, or molecular mechanisms. The scientific landscape appears to be void of research specifically investigating the interaction of this particular compound with biological systems.
While broader searches on the phthalide class of compounds reveal that they are a significant group of natural and synthetic molecules with a wide range of biological activities, this general information cannot be attributed to "this compound" without specific experimental evidence. rsc.orgrsc.orgnih.gov Methodologies for identifying the targets of bioactive small molecules are well-established in the field of chemical biology, including affinity-based proteomics, genetic interaction profiling, and computational approaches. frontiersin.orgnih.govdrughunter.comresearchgate.net Similarly, techniques to elucidate mechanisms of action, such as X-ray crystallography and genomic or proteomic profiling, are standard practice. However, the application of these methods to "this compound" has not been documented in the accessible literature.
To provide a scientifically accurate and verifiable article, specific research findings for the compound are essential. Extrapolating data from related but distinct molecules would be speculative and would not meet the required standards of scientific rigor.
Therefore, until research is conducted and published specifically on the biological effects of this compound, a detailed article on its target identification and mechanism of action cannot be generated.
Methodological Frameworks for Biological Research on Phthalide Compounds Excluding Prohibited Elements
Theoretical Considerations for Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For a hypothetical compound like 5-Bromo-6-methylphthalide, SAR studies would aim to identify which parts of the molecule are crucial for its effects.
Rational Design of Phthalide (B148349) Analogues for Research Probes
The rational design of analogues of this compound would involve systematically modifying its structure to explore the chemical space around it. This process is guided by SAR data and computational modeling to design new molecules with potentially enhanced or more specific biological activities.
Key hypothetical modifications to the this compound scaffold could include:
Modification of the Bromo Substituent: Replacing the bromine atom with other halogens (Fluorine, Chlorine, Iodine) or with hydrogen, alkyl, or alkoxy groups would help to understand the role of this substituent's size, electronegativity, and lipophilicity on activity.
Modification of the Methyl Group: The methyl group at the 6-position could be altered to larger alkyl groups, or replaced with electron-withdrawing or electron-donating groups to probe the steric and electronic requirements in that region of the molecule.
Modification of the Phthalide Core: Alterations to the lactone ring, such as ring opening or substitution at other positions on the aromatic ring, would provide insights into the importance of the core phthalide structure.
These designed analogues would then be synthesized and tested to build a comprehensive SAR profile.
Computational Approaches to Predict Molecular Interactions
Computational methods are invaluable for predicting how a molecule like this compound might interact with a biological target, such as a protein or enzyme, even before it is synthesized.
Molecular Docking: This technique would be used to predict the preferred orientation of this compound when bound to a hypothetical target protein. It scores different binding poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations could be run to simulate the movement of the compound and the protein over time. This provides a more dynamic picture of the interaction, helping to assess the stability of the predicted binding mode and to identify key amino acid residues involved in the interaction.
These computational predictions can help prioritize which analogues to synthesize and test, making the drug discovery and development process more efficient.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Bromo-6-methylphthalide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves bromination of 6-methylphthalide using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or light exposure). Solvent choice (e.g., CCl₄ or DMF) and temperature (40–60°C) critically affect regioselectivity and byproduct formation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is essential to achieve >95% purity, as noted in reagent catalogs . Monitor reaction progress using TLC and confirm purity via HPLC or GC-MS.
Q. How should researchers characterize this compound to ensure structural fidelity?
- Methodological Answer : Combine spectral techniques:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromine’s deshielding effect on adjacent protons).
- FT-IR : Identify lactone carbonyl stretching (~1750 cm⁻¹) and C-Br bonds (~550 cm⁻¹).
- Mass Spectrometry : Validate molecular ion peaks ([M+H]⁺ at m/z 215) and fragmentation patterns.
Cross-reference data with established spectral libraries or prior studies on analogous phthalides .
Q. What solvent systems are optimal for recrystallizing this compound?
- Methodological Answer : Use a mixed solvent system (e.g., ethanol/water or dichloromethane/hexane) to balance solubility and polarity. Slow cooling promotes crystal formation. Purity post-recrystallization can be verified via melting point analysis (literature range: 120–123°C) and differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. How can researchers resolve contradictory data in the regioselectivity of this compound derivatives during functionalization?
- Methodological Answer : Contradictions often arise from competing electronic (e.g., bromine’s electron-withdrawing effect) and steric factors. Use computational modeling (DFT calculations) to predict reactive sites, then validate experimentally via:
- Kinetic Studies : Monitor intermediate formation under varying temperatures.
- Isotopic Labeling : Trace reaction pathways (e.g., ²H or ¹³C labeling).
Compare results with structurally similar compounds (e.g., 5-chloro-6-methylphthalide) to isolate variables .
Q. What strategies are effective for studying the biological activity of this compound in vitro, given its limited solubility in aqueous media?
- Methodological Answer : Employ solubilization techniques:
- Co-solvents : Use DMSO (≤0.1% v/v) to maintain cell viability.
- Liposomal Encapsulation : Enhance bioavailability for cell-based assays.
- Pro-drug Design : Modify the lactone ring to improve hydrophilicity.
Validate activity via dose-response curves (IC₅₀/EC₅₀) and cytotoxicity controls (e.g., MTT assays) .
Q. How can researchers address discrepancies in reported catalytic efficiencies of this compound in asymmetric synthesis?
- Methodological Answer : Discrepancies may stem from catalyst-substrate interactions or solvent polarity. Standardize protocols:
- Control Experiments : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) under inert atmospheres.
- Enantiomeric Excess (ee) Measurement : Use chiral HPLC or NMR with chiral shift reagents.
Publish full experimental details (e.g., catalyst loading, agitation rate) to enable reproducibility .
Data Analysis and Experimental Design
Q. What statistical approaches are suitable for analyzing structure-activity relationship (SAR) data of this compound analogs?
- Methodological Answer : Apply multivariate analysis:
- Principal Component Analysis (PCA) : Correlate substituent effects with bioactivity.
- QSAR Modeling : Use Hammett constants or logP values to predict activity trends.
Validate models via leave-one-out cross-validation and external test sets .
Q. How should researchers design kinetic studies to elucidate degradation pathways of this compound under physiological conditions?
- Methodological Answer : Simulate physiological pH (7.4) and temperature (37°C) in buffer systems. Use:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
